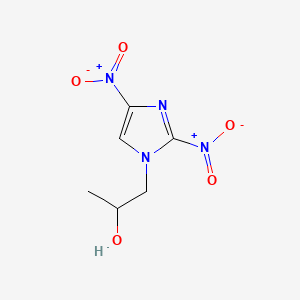

1-(2,4-Dinitroimidazol-1-yl)propan-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

73332-73-7 |

|---|---|

Molecular Formula |

C6H8N4O5 |

Molecular Weight |

216.15 g/mol |

IUPAC Name |

1-(2,4-dinitroimidazol-1-yl)propan-2-ol |

InChI |

InChI=1S/C6H8N4O5/c1-4(11)2-8-3-5(9(12)13)7-6(8)10(14)15/h3-4,11H,2H2,1H3 |

InChI Key |

WLAGHFMQUTYMAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C=C(N=C1[N+](=O)[O-])[N+](=O)[O-])O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 1 2,4 Dinitroimidazol 1 Yl Propan 2 Ol

Nitro Group Reactivity and Substitution Patterns

The presence of two electron-withdrawing nitro groups on the imidazole (B134444) ring significantly activates it towards nucleophilic attack. This reactivity is a hallmark of dinitro-substituted aromatic and heteroaromatic systems, which are prone to nucleophilic aromatic substitution (SNAr) reactions.

The 2,4-dinitroimidazole (B52884) nucleus features two nitro groups at positions C2 and C4, which are not electronically equivalent. The regioselectivity of nucleophilic attack, determining which nitro group is displaced, is influenced by both the inherent electronic properties of the imidazole ring and the nature of the incoming nucleophile.

Studies on related dinitroimidazole systems, such as 4,5-dinitroimidazoles, have shown that a nitro group can be displaced by various nucleophiles. For instance, in N-substituted 4,5-dinitroimidazoles, the nitro group at the C4 position has been shown to be susceptible to substitution by primary and secondary amines. This suggests that the C4 position in the 2,4-dinitroimidazole ring of the title compound is a likely site for nucleophilic attack.

The reactivity of the C2 position is less commonly reported in the context of nucleophilic substitution. However, in other halogenated nitroimidazole systems, the substitution pattern is dependent on the "hard" or "soft" nature of the nucleophile. Hard nucleophiles tend to attack the more electron-deficient position, while soft nucleophiles may favor a different site based on frontier molecular orbital considerations. In the case of 2,4-dinitroimidazole, the relative electrophilicity of the C2 and C4 carbons will be a key determinant of the regioselectivity. It is plausible that strong, hard nucleophiles would preferentially attack the C4 position, which is para to one of the ring nitrogens and ortho to the other, allowing for effective stabilization of the negative charge in the Meisenheimer intermediate.

The general mechanism for nucleophilic aromatic substitution on the dinitroimidazole ring involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of the nitro group as a nitrite (B80452) ion. The high degree of resonance stabilization afforded by the two nitro groups and the imidazole ring nitrogen atoms facilitates the formation of this intermediate, making the SNAr reaction a favorable process.

A variety of nucleophiles can potentially participate in these reactions. Based on studies with analogous dinitroaromatic compounds, common nucleophiles that could be employed include:

Amines: Primary and secondary amines are effective nucleophiles for the displacement of nitro groups on activated aromatic systems.

Alkoxides and Phenoxides: These oxygen-based nucleophiles can lead to the formation of ethers.

Thiolates: Sulfur nucleophiles are generally very effective in SNAr reactions due to their high polarizability.

Azides: The azide (B81097) ion can be used to introduce a nitrogen-containing functional group.

The reaction conditions for such substitutions typically involve polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation of the nucleophilic reagent without deactivating the nucleophile.

| Nucleophile Type | Potential Product |

| Primary/Secondary Amine (R₂NH) | 1-(4-Amino-2-nitroimidazol-1-yl)propan-2-ol |

| Alkoxide (RO⁻) | 1-(4-Alkoxy-2-nitroimidazol-1-yl)propan-2-ol |

| Thiolate (RS⁻) | 1-(4-Alkylthio-2-nitroimidazol-1-yl)propan-2-ol |

| Azide (N₃⁻) | 1-(4-Azido-2-nitroimidazol-1-yl)propan-2-ol |

Note: The table assumes substitution at the C4 position for illustrative purposes.

Reactivity of the Propan-2-ol Side Chain

The propan-2-ol side chain offers a secondary alcohol functionality, which is a versatile site for a range of chemical modifications.

The secondary hydroxyl group can undergo typical alcohol reactions, such as:

Etherification: Reaction with alkyl halides or sulfates in the presence of a base would yield the corresponding ethers. The Williamson ether synthesis is a common method for this transformation.

Esterification: Acylation with acid chlorides, anhydrides, or carboxylic acids (under Fischer esterification conditions) would produce esters.

Oxidation: Treatment with oxidizing agents can convert the secondary alcohol to a ketone. The choice of oxidant would determine the outcome and selectivity. Mild oxidants like pyridinium (B92312) chlorochromate (PCC) or more robust reagents like Jones reagent (CrO₃ in sulfuric acid) could be employed, though the latter's harsh acidic conditions might affect the dinitroimidazole ring.

| Reaction Type | Reagents | Product |

| Etherification | R-X, Base | 1-(2,4-Dinitroimidazol-1-yl)prop-2-yl ether |

| Esterification | RCOCl, Base | 1-(2,4-Dinitroimidazol-1-yl)prop-2-yl ester |

| Oxidation | [O] | 1-(2,4-Dinitroimidazol-1-yl)propan-2-one |

While reactions involving the C-H bonds of the alkyl chain are less common, certain transformations are possible. For instance, dehydration of the secondary alcohol under acidic conditions could lead to the formation of an alkene, 1-(2,4-dinitroimidazol-1-yl)prop-1-ene. However, the stability of the dinitroimidazole ring under strongly acidic and high-temperature conditions would need to be considered.

Intramolecular Cyclization Pathways

The presence of a nucleophilic hydroxyl group on the side chain at a suitable distance from the electrophilic dinitroimidazole ring opens up the possibility of intramolecular cyclization reactions. Such reactions are known to occur in related N-substituted nitroimidazoles, leading to the formation of bicyclic heterocyclic systems.

In the case of 1-(2,4-dinitroimidazol-1-yl)propan-2-ol, an intramolecular SNAr reaction could occur where the hydroxyl group acts as the nucleophile. Deprotonation of the hydroxyl group to form an alkoxide would enhance its nucleophilicity, allowing it to attack either the C2 or C4 position of the imidazole ring, displacing a nitro group. This would result in the formation of a fused six-membered ring system, specifically a nitroimidazo[2,1-b] nih.govresearchgate.netoxazine (B8389632) or a nitroimidazo[4,5-b] nih.govccsenet.orgoxazine derivative, respectively. The feasibility and regioselectivity of this cyclization would depend on the relative activation of the C2 and C4 positions and the stereochemical favorability of the transition state for ring closure. The formation of such bicyclic nitroimidazoles, like nitroimidazooxazines, is a known strategy in the development of certain biologically active compounds.

Structure Activity Relationship Sar Studies of Dinitroimidazole Derivatives

Importance of the Nitroimidazole Core in Modulating Activity

The nitroimidazole core is the fundamental pharmacophore responsible for the characteristic activity of this class of compounds, particularly their use as antimicrobial agents and radiosensitizers for hypoxic tumor cells. mdpi.com The core's significance lies in its ability to undergo bioreductive activation. In low-oxygen (hypoxic) environments, such as those found in anaerobic bacteria or solid tumors, the nitro group (NO₂) of the imidazole (B134444) ring can accept an electron from enzymes like nitroreductases. mdpi.comnih.gov

This initial one-electron reduction creates a reactive nitro radical anion. In the presence of sufficient oxygen, this radical is rapidly re-oxidized back to the parent compound in a futile cycle, protecting normal, well-oxygenated tissues. mdpi.com However, under hypoxic conditions, the radical anion can undergo further reduction to generate highly reactive cytotoxic species, including nitroso and hydroxylamine (B1172632) derivatives. researchgate.net These reactive intermediates can damage critical cellular macromolecules like DNA, proteins, and lipids, leading to cell death. nih.govnih.gov The imidazole ring itself is considered a key element for this trypanocidal activity. nih.gov Therefore, the nitroimidazole core acts as a hypoxia-selective "switch," activating the compound's cytotoxic potential preferentially in target environments.

Influence of Nitro Group Position and Number on Reactivity Profiles

The number and position of nitro groups on the imidazole ring are critical determinants of a derivative's reactivity and biological profile. The presence of two nitro groups, as in 2,4-dinitroimidazole (B52884) derivatives, significantly enhances the electron-withdrawing nature of the scaffold compared to mononitro analogs. researchgate.netresearchgate.net This strong electron-withdrawing effect makes the molecule more electron-deficient, which generally increases its reduction potential. A higher reduction potential facilitates the initial one-electron reduction step, potentially leading to more efficient activation under hypoxic conditions.

The specific positions of the nitro groups (e.g., 2,4- vs. 2,5-) further fine-tune the electronic properties and reactivity. The positioning of the nitro group at the ortho or para position relative to the point of side-chain attachment can increase the reactivity of haloarenes towards nucleophilic substitution by decreasing the electron density on the benzene (B151609) ring. vedantu.comdoubtnut.com While this applies to benzene rings, the principle of influencing electron density is relevant. For instance, 4-nitroimidazoles and 5-nitroimidazoles exhibit distinct SAR profiles. nih.gov Studies comparing these classes have found that structural requirements for activity can differ significantly. For example, in antitubercular research, certain side-chain features required for the activity of 4-nitroimidazoles were not necessary or were even detrimental in the 5-nitro series. nih.gov The introduction of a second nitroimidazole moiety can result in a bioreductive agent where cytotoxicity is achieved through the reduction of two centers. mdpi.com

Impact of N-1 Substituents on Molecular Interactions

The substituent at the N-1 position of the imidazole ring plays a pivotal role in modulating the physicochemical properties and molecular interactions of the entire molecule. For 1-(2,4-Dinitroimidazol-1-yl)propan-2-ol, this substituent is a propan-2-ol group. Such N-1 side chains are crucial for influencing properties like:

Lipophilicity and Solubility : The balance between lipid and water solubility (partition coefficient) is heavily influenced by the N-1 substituent and is a key factor in a compound's ability to cross cell membranes and distribute throughout tissues. acs.orgnih.gov The hydroxyl group on the propan-2-ol side chain, for example, can increase hydrophilicity.

Target Engagement : The N-1 substituent can directly interact with the target biomolecule, such as an enzyme's active site. The size, shape, and functional groups of the substituent determine the strength and specificity of these interactions (e.g., hydrogen bonding, van der Waals forces).

Research on related nitroimidazoles has shown that even minor modifications to the N-1 substituent can lead to dramatic changes in biological activity. For example, in the development of antitubercular nitroimidazoles, altering the N-1 side chain was a key strategy for optimizing potency. researchwithrutgers.com

Role of Side Chain Structure in Derivative Functionality

The hydroxyl group can:

Form Hydrogen Bonds : This ability allows for specific interactions with biological targets like enzymes and receptors, potentially increasing binding affinity and efficacy.

Influence Solubility : As mentioned, -OH groups generally increase water solubility, which can affect the compound's pharmacokinetics. osti.gov However, studies have also shown that adding hydroxyl groups can sometimes reduce radiosensitizing effectiveness, indicating a complex relationship. osti.gov

Serve as a Handle for Further Modification : The hydroxyl group provides a reactive site for creating prodrugs or linking the molecule to other moieties to alter its properties.

Studies on various nitroimidazole analogs have consistently demonstrated the side chain's importance. For instance, removing the side chain entirely from some 4-nitroimidazole (B12731) antitubercular agents resulted in a complete loss of activity. nih.gov The data below illustrates how modifications to the side chain of a related nitroimidazole scaffold (PA-824 analogs) affect antitubercular activity, demonstrating the principle of side chain influence.

(Note: Data is derived from studies on PA-824 analogs to illustrate the principle of side chain modification. nih.govnih.gov)

Stereochemical Effects on Structure-Activity Relationships

Stereochemistry can have a profound impact on the biological activity of chiral molecules. The compound this compound possesses a chiral center at the second carbon of the propan-2-ol side chain, meaning it can exist as two non-superimposable mirror images, or enantiomers (the R- and S-forms).

Biological systems, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity. Consequently, different enantiomers of a drug can have vastly different activities. One enantiomer may bind to a biological target with high affinity, leading to a therapeutic effect, while the other may bind weakly or not at all. In some cases, the "inactive" enantiomer can even cause unwanted side effects.

This principle has been clearly demonstrated in the SAR of related nitroimidazole compounds. For example, in the antitubercular 4-nitroimidazo-oxazine series, inverting the stereochemistry at the C-6 position of the oxazine (B8389632) ring resulted in a 50-fold loss of activity. nih.gov This significant decrease in potency underscores that the specific three-dimensional arrangement of atoms is critical for proper recognition and activation by the target enzyme, Ddn. nih.gov Therefore, it is highly probable that the R- and S-enantiomers of this compound would also exhibit different biological activity profiles.

Mechanistic Investigations of Nitroimidazole Activity

Reductive Activation Mechanisms of Nitroimidazoles

The activation of nitroimidazoles is a reductive process that transforms the relatively inert parent compound into a highly reactive species capable of cellular damage. This process is pivotal for their biological effects.

The primary route for the activation of nitroimidazoles involves enzymatic reduction. nih.gov Nitroreductases, a group of enzymes found in various organisms, are key to this process. nih.gov These enzymes catalyze the reduction of the nitro group on the imidazole (B134444) ring. nih.gov This is a multi-step process that can proceed through different intermediates depending on the specific enzyme and the redox environment. nih.gov

Nitroreductases transfer electrons from cellular donors, such as NADH or NADPH, to the nitroimidazole compound. nih.gov This enzymatic reduction is often more efficient under hypoxic (low oxygen) conditions, which is a characteristic feature exploited in certain therapeutic strategies. The reduction process is complex and can involve the sequential addition of electrons to the nitro group. nih.gov

Table 1: Key Enzymes Involved in Nitroimidazole Reduction

| Enzyme Family | Electron Donor | Typical Substrate | Cellular Location |

|---|---|---|---|

| Nitroreductases (e.g., NfsA, NfsB) | NAD(P)H | Nitroaromatics | Cytosol |

| Xanthine Oxidase | Hypoxanthine | Purines, Nitroimidazoles | Cytosol |

This table provides a generalized overview of enzymes capable of reducing nitroaromatics and is not specific to 1-(2,4-Dinitroimidazol-1-yl)propan-2-ol.

The enzymatic reduction of the nitro group on the imidazole ring leads to the formation of a series of highly reactive intermediates. nih.gov The initial one-electron reduction produces a nitro radical anion. nih.gov Subsequent reduction steps can generate nitroso and hydroxylamine (B1172632) derivatives. researchgate.net

These reactive intermediates are the ultimate cytotoxic species. nih.gov They are highly electrophilic and can readily react with various cellular macromolecules, most notably DNA. nih.gov The interaction of these intermediates with DNA can lead to strand breaks and other forms of damage, ultimately triggering cell death. nih.gov The transient nature of these intermediates makes them difficult to detect directly, but their effects on cellular components provide evidence of their formation. nih.gov

Table 2: Reactive Intermediates Formed from Nitroimidazole Reduction

| Intermediate Species | Number of Electrons Added | Reactivity | Primary Cellular Target |

|---|---|---|---|

| Nitro Radical Anion | 1 | Moderate | Oxygen (forms superoxide), DNA |

| Nitroso Derivative | 2 | High | DNA, Proteins |

| Hydroxylamine Derivative | 4 | High | DNA, Proteins |

This table illustrates the general pathway of nitroimidazole reduction and the resulting reactive species.

Role of Nitric Oxide and Related Reactive Nitrogen Species

While the direct products of nitro group reduction are key to the activity of nitroimidazoles, the involvement of nitric oxide (NO) and other reactive nitrogen species (RNS) can also play a role. The metabolism of nitroaromatic compounds can sometimes lead to the release of nitric oxide. nih.gov

Intermolecular Interactions at the Molecular Level

The interaction of this compound and its reactive metabolites with their cellular targets is governed by a variety of intermolecular forces. Understanding these interactions at the molecular level is crucial for elucidating the mechanism of action.

Computational studies, such as molecular docking, can provide insights into how these molecules bind to the active sites of enzymes like nitroreductases or interact with DNA. nih.gov The binding affinity and orientation are influenced by a combination of forces including:

Hydrogen bonds: The nitro groups and the hydroxyl group on the propanol (B110389) side chain can act as hydrogen bond acceptors and donors, respectively.

Electrostatic interactions: The polarized nitro groups create a significant dipole moment in the molecule, influencing its interaction with charged or polar molecules. rsc.org

Studies on 2,4-dinitroimidazole (B52884) crystals have revealed the importance of intermolecular interactions in determining the physical properties of these compounds. rsc.org At the molecular level, these same forces dictate how the compound and its reactive intermediates will interact with biological macromolecules to exert their effects.

Table 3: Potential Intermolecular Interactions of this compound

| Functional Group | Potential Interaction | Interacting Partner (Example) |

|---|---|---|

| Nitro Groups (NO2) | Hydrogen Bond Acceptor, Electrostatic | Amino acid residues in enzyme active sites, DNA bases |

| Imidazole Ring | π-π Stacking | Aromatic amino acids, DNA bases |

This table outlines the potential non-covalent interactions based on the chemical structure of the compound.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 1-(2,4-Dinitroimidazol-1-yl)propan-2-ol. These calculations provide detailed information about molecular orbitals, charge distribution, and electrostatic potential, which are crucial for predicting the molecule's stability and reactivity.

Detailed analyses of the electronic structure of nitroaromatic compounds reveal that the nitro groups are strong electron-withdrawing moieties, which significantly influences the electron density distribution across the imidazole (B134444) ring. researchgate.netmdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters derived from these calculations. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests that the molecule is more reactive. researchgate.net For nitroaromatic compounds, the LUMO is often localized on the nitro groups, making them susceptible to nucleophilic attack. researchgate.net

The molecular electrostatic potential (MEP) map is another valuable output of quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For this compound, the regions around the nitro groups would exhibit a negative potential (red), indicating nucleophilic character, while the hydrogen atoms of the imidazole ring and the propanol (B110389) group would show a positive potential (blue), indicating electrophilic character. This information is vital for predicting how the molecule will interact with other molecules and biological targets.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value | Significance |

| HOMO Energy | -8.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -3.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 4.5 D | Measures the overall polarity of the molecule. |

Note: The data in this table is representative and derived from typical values for similar nitroimidazole derivatives.

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques, such as molecular dynamics (MD) simulations, are employed to study the dynamic behavior of this compound over time. These simulations provide insights into the molecule's conformational flexibility, interactions with solvents, and potential binding modes with biological macromolecules. mdpi.commdpi.com

In a typical MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, and the trajectories of all atoms are calculated over a specific period by solving Newton's equations of motion. mdpi.com This allows researchers to observe how the molecule behaves in a more realistic environment than the gas phase calculations of quantum chemistry. For this compound, MD simulations could reveal the preferred conformations of the propanol side chain and the rotational flexibility around the bond connecting it to the imidazole ring.

These simulations are particularly useful for understanding how the molecule might interact with a biological target, such as an enzyme or a receptor. By simulating the molecule in the active site of a protein, researchers can study the stability of the complex, the key intermolecular interactions (like hydrogen bonds and hydrophobic interactions), and the conformational changes that may occur upon binding. nih.govresearchgate.net

Prediction of Molecular Interactions and Reactivity

The electronic structure information obtained from quantum chemical calculations can be used to predict the molecular interactions and reactivity of this compound. Reactivity descriptors, such as Fukui functions and local softness, can be calculated to identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. nih.gov

For nitroimidazole derivatives, the nitro groups significantly influence their reactivity. nih.gov The electron-withdrawing nature of these groups makes the imidazole ring electron-deficient and susceptible to nucleophilic substitution reactions. The propanol side chain, with its hydroxyl group, can act as a hydrogen bond donor and acceptor, playing a crucial role in intermolecular interactions with biological targets. mdpi.com

Computational studies on similar nitroaromatic compounds have shown that the energy of the LUMO is a good indicator of their electrophilicity and reactivity towards nucleophiles. researchgate.net A lower LUMO energy suggests a higher susceptibility to reduction, which is a key activation step for the biological activity of many nitroimidazole compounds. nih.gov

Table 2: Predicted Reactivity Descriptors for this compound

| Atom/Region | Fukui Function (f-) | Fukui Function (f+) | Significance |

| C4 (imidazole) | 0.12 | 0.05 | High f- indicates susceptibility to nucleophilic attack. |

| C5 (imidazole) | 0.08 | 0.09 | |

| N (nitro groups) | 0.03 | 0.15 | High f+ indicates susceptibility to electrophilic attack. |

| O (hydroxyl) | 0.15 | 0.02 | High f- suggests a role in nucleophilic interactions. |

Note: The data in this table is hypothetical and illustrates the expected trends in reactivity for the specified atoms.

QSAR (Quantitative Structure-Activity Relationship) Modeling and Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comijpsr.comsysrevpharm.org For nitroimidazole derivatives, QSAR models have been developed to predict their antimicrobial, antitubercular, and anticancer activities. benthamdirect.comnih.govnih.gov

To build a QSAR model, a dataset of compounds with known biological activities is required. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). nih.gov

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to develop an equation that correlates the descriptors with the biological activity. benthamdirect.com A robust QSAR model can then be used to predict the activity of new, untested compounds like this compound. Such models can guide the synthesis of more potent and selective analogs by identifying the key structural features that influence activity. nih.gov For instance, a QSAR study on nitroimidazole derivatives might reveal that higher lipophilicity and a lower LUMO energy are correlated with increased antimicrobial activity.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Nitroimidazoles

| Descriptor Class | Example Descriptors | Relevance to Biological Activity |

| Electronic | LUMO Energy, Dipole Moment, Atomic Charges | Relates to reactivity, polarity, and intermolecular interactions. |

| Steric | Molecular Weight, Molar Refractivity, Ovality | Influences how the molecule fits into a binding site. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and transport to the target site. |

| Topological | Wiener Index, Balaban Index | Encodes information about molecular size, shape, and branching. |

Analytical Characterization Methods in Nitroimidazole Research

Spectroscopic Techniques for Structural Elucidation (NMR, IR, MS, HRMS)

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(2,4-dinitroimidazol-1-yl)propan-2-ol would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. Strong asymmetric and symmetric stretching vibrations for the nitro (NO₂) groups would be prominent in the ranges of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. C-N and C=N stretching vibrations from the imidazole (B134444) ring would also be present.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS): MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, thus helping to determine the molecular weight. HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula. For this compound (C₆H₈N₄O₅), the expected exact mass would be calculated. The fragmentation pattern observed in the mass spectrum would offer further structural clues, such as the loss of the propan-2-ol side chain or nitro groups.

| Technique | Information Obtained | Expected Observations for this compound |

| ¹H NMR | Proton environment and connectivity | Signals for CH, CH₂, and CH₃ groups of the propan-2-ol chain; signal for the imidazole ring proton. |

| ¹³C NMR | Carbon skeleton | Distinct signals for each carbon in the imidazole ring and the propan-2-ol substituent. |

| IR | Functional groups | O-H stretch (hydroxyl), strong NO₂ stretches (nitro groups), C-N and C=N stretches (imidazole ring). |

| MS | Molecular weight and fragmentation | Molecular ion peak corresponding to the compound's mass; fragment ions from the loss of functional groups. |

| HRMS | Exact mass and molecular formula | Highly accurate mass measurement to confirm the elemental composition of C₆H₈N₄O₅. |

Chromatographic Methods for Purity and Separation (e.g., TLC, HPLC)

Chromatographic techniques are essential for verifying the purity of synthesized compounds and for separating components in a mixture.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to assess reaction progress and sample purity. For dinitroimidazole derivatives, a suitable stationary phase (e.g., silica (B1680970) gel) and mobile phase (a solvent or mixture of solvents) are selected to achieve separation. The compound's retention factor (Rf) value is a characteristic property under specific chromatographic conditions. TLC can be used to identify the presence of impurities or unreacted starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful chromatographic technique that provides quantitative information about the purity of a sample. A variety of stationary phases and mobile phases can be employed to achieve high-resolution separation of the target compound from any impurities. The retention time of the compound is a key identifier, and the peak area in the chromatogram is proportional to its concentration, allowing for accurate purity determination. For nitroimidazole compounds, reversed-phase HPLC is often used.

| Technique | Principle | Application in the Analysis of this compound |

| TLC | Separation based on differential partitioning between a stationary and a mobile phase on a plate. | Rapid purity assessment, monitoring reaction progress, and screening for optimal separation conditions. |

| HPLC | High-resolution separation based on partitioning between a stationary phase packed in a column and a liquid mobile phase. | Accurate quantitative determination of purity, identification and quantification of impurities. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. This method allows for the unambiguous determination of the molecular structure, including bond lengths, bond angles, and stereochemistry.

For a novel compound like this compound, obtaining a single crystal suitable for X-ray diffraction would provide definitive proof of its structure. The resulting crystal structure would reveal the precise conformation of the propan-2-ol side chain relative to the dinitroimidazole ring and detail the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the packing of the molecules in the crystal lattice. While the crystal structure for this specific compound is not publicly available, related structures, such as 1,3-bis(2,4-dinitro-1H-imidazol-1-yl)propane, have been characterized, providing insights into the typical bond lengths and angles for the dinitroimidazole moiety.

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | The geometry of the molecule. |

| Intermolecular Interactions | Hydrogen bonds, van der Waals forces, and π-stacking interactions. |

Future Research Directions and Challenges

Development of Novel Synthetic Strategies for Nitroimidazole Compounds

The synthesis of functionalized nitroimidazoles has been a subject of intense research since the discovery of the first natural nitroimidazole, Azomycin (B20884), in 1953. nih.govnih.gov Historically, the preparation of these compounds has involved multi-step processes that can be inefficient. tandfonline.com A primary challenge moving forward is the development of novel, more efficient, and environmentally benign synthetic strategies.

Future research will likely focus on:

Green Chemistry Approaches : There is a growing need for synthetic methods that are less hazardous to the environment. For instance, the use of heteropoly acids (HPAs) as mild, efficient, and green catalysts is being explored to activate nitric acid for nitration reactions, which could be applied to the synthesis of dinitroimidazole derivatives. tandfonline.com

One-Pot Procedures : Developing one-pot synthetic procedures for 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters in a superbase medium represents a strategy that could be adapted for nitroimidazole synthesis, potentially reducing reaction times and improving yields. nih.gov

Protection-Group-Free Synthesis : Sequential, protection-group-free synthetic routes are highly desirable as they streamline the manufacturing process. Such strategies have been successfully developed for complex nitroimidazole-based drugs like Delamanid and could serve as a template for synthesizing derivatives of 1-(2,4-Dinitroimidazol-1-yl)propan-2-ol. researchgate.net

Catalytic Systems : The development of new catalytic systems, such as copper-catalyzed condensation reactions for pyrazole (B372694) synthesis under acid-free conditions, could inspire novel approaches for constructing the dinitroimidazole core, overcoming the limitations of traditional acid-catalyzed methods. researchgate.net

Table 1: Comparison of Traditional and Emerging Synthetic Strategies for Nitroimidazole Compounds

| Feature | Traditional Synthetic Methods | Novel Synthetic Strategies |

|---|---|---|

| Catalysts | Strong acids (e.g., sulfuric acid) nih.gov | "Green" catalysts (e.g., Heteropoly Acids) tandfonline.com, Copper-based systems researchgate.net |

| Efficiency | Often multi-step with moderate yields tandfonline.com | One-pot procedures, protection-group-free synthesis nih.govresearchgate.net |

| Conditions | Often harsh reaction conditions | Milder, potentially room temperature conditions nih.gov |

| Byproducts | Can generate significant waste | Aims to minimize waste and improve atom economy |

Elucidation of Complex Reaction Mechanisms in Dinitroimidazole Transformations

The chemical transformations of dinitroimidazole compounds are often complex, involving intricate reaction mechanisms that are not fully understood. This is particularly true for processes related to their decomposition, which is a critical aspect of their application as energetic materials, and their bioreductive activation, which is key to their medicinal use. google.comunimib.it The nitro group's electron-withdrawing nature is fundamental to the radiosensitizing activities of these molecules, where it undergoes reduction to generate reactive intermediates that can cause oxidative damage to DNA. mdpi.com

Key challenges and future research directions include:

Investigating Reaction Intermediates : A deeper understanding of the reactive intermediates generated during the reduction of the nitro groups is essential. The bioreductive activation is believed to generate reactive species responsible for the therapeutic effects of nitroimidazoles. nih.gov

Mapping Decomposition Pathways : For applications as energetic materials, understanding the thermal decomposition mechanisms is paramount for safety and performance. tandfonline.com Techniques like Pyrolysis-GC/MS can be employed to study the decomposition of nitroimidazole compounds and their precursors. tandfonline.com

Influence of Substituents : The order of introducing functional groups, such as methyl and nitro groups, can significantly affect reaction yields during synthesis. bohrium.com Elucidating the mechanistic reasons for these effects, such as the formation of hydrogen bonds that promote nitration, is a key area for future study. bohrium.com

Ring-Opening Transformations : The study of donor-acceptor cyclopropanes shows that Lewis acids can catalyze ring-opening and cycloaddition reactions. researchgate.net Similar investigations into the behavior of the dinitroimidazole ring under the influence of various catalysts could reveal novel transformation pathways.

Advanced Computational Modeling for Structure-Function Prediction in Nitroimidazole Derivatives

Computational chemistry has emerged as a powerful tool to predict the properties of molecules before undertaking their synthesis, which is especially valuable in the field of energetic materials. dtic.mildtic.milmdpi.com For nitroimidazole derivatives, computational modeling can provide insights into structure-property relationships, helping to design new molecules with desired characteristics. cambridge.org

Future advancements in this area will likely involve:

Accurate Property Prediction : Developing and refining computational methods to accurately predict key properties such as density, heat of formation, detonation performance, and sensitivity is a primary goal. cambridge.org Quantum mechanical theories, including Density Functional Theory (DFT), are popular for producing accurate descriptions of large molecules with modest computational resources. cambridge.org

Mechanism Simulation : Using computational methods like DFT to study reaction mechanisms, as has been done to understand the influence of group introduction order in the synthesis of 1-methyl-2,4,5-trinitroimidazole (B8335940) (MTNI), can provide insights that are difficult to obtain experimentally. bohrium.com

Structure-Activity Relationships : Homology modeling and molecular docking studies can be used to design and characterize the electronic structure of nitroimidazole derivatives and analyze their intermolecular interactions with biological targets, such as enzymes in pathogenic organisms. nih.gov This is crucial for designing new therapeutic agents.

Machine Learning Integration : The use of machine learning and artificial neural network (ANN) models is a growing trend. mdpi.com These models can be trained on existing experimental and computational data to predict the properties of novel energetic compounds, accelerating the discovery process. mdpi.com

Table 2: Application of Computational Methods in Nitroimidazole Research

| Computational Method | Predicted Properties / Application | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Molecular structures, thermodynamic properties, reaction mechanisms | bohrium.comcambridge.org |

| Isodesmic Equations / Atom Equivalence | Gas-phase and solid-state heats of formation | frontiersin.org |

| Homology Modeling & Molecular Docking | Protein-ligand binding, enzyme inhibition prediction | nih.gov |

| Machine Learning / ANN | Detonation velocity, density, heat of formation | mdpi.com |

Exploration of New Chemical Transformations for Diversification of the this compound Scaffold

The this compound scaffold, with its dinitroimidazole core and propan-2-ol side chain, offers multiple sites for chemical modification. Diversification of this scaffold is a promising strategy for developing new compounds with tailored properties, whether for medicinal applications or as energetic materials. nih.gov

Future research should explore:

Side-Chain Modification : The hydroxyl group on the propan-2-ol side chain is a prime target for functionalization. It can be esterified, etherified, or replaced to alter the molecule's physicochemical properties, such as solubility and lipophilicity, which are crucial for biological activity. nih.gov

Molecular Hybridization : A powerful strategy in drug design is molecular hybridization, which involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced activity or a dual mode of action. nih.gov For example, the nitroimidazole moiety could be linked to other bioactive scaffolds like isoxazoles or tetrazoles. nih.govresearchgate.net

Bioisosteric Replacement : Replacing certain functional groups with bioisosteres can lead to improved potency and pharmacokinetic profiles. For instance, replacing the amide group in benznidazole (B1666585) with other linkers has been explored. researchgate.net

Formation of Bis-compounds : Introducing a second nitroimidazole moiety into the molecule can result in bis-bioreductive agents, which may exhibit enhanced cytotoxicity in hypoxic tumor cells. mdpi.com This concept could be applied by linking two this compound units through various linkers.

By systematically exploring these avenues, researchers can generate libraries of novel derivatives based on the this compound scaffold, leading to the discovery of new compounds with optimized performance for specific applications.

Q & A

Q. What are the recommended methods for synthesizing 1-(2,4-Dinitroimidazol-1-yl)propan-2-ol in a laboratory setting?

A common approach involves condensation reactions between nitroimidazole derivatives and amino alcohols. For example, a modified procedure from imidazole synthesis (e.g., using aldehydes, ammonium acetate, and amino alcohols under reflux conditions) can be adapted. details a similar synthesis route involving L-phenylalaninol, nitrobenzaldehyde, and ammonium acetate in methanol, followed by purification via column chromatography and crystallization . Adjustments may include optimizing nitration conditions for the imidazole ring and controlling stoichiometry to minimize byproducts.

Q. How should researchers safely handle and store this compound to prevent degradation or hazards?

Nitroimidazole derivatives are sensitive to light, heat, and moisture. Storage in amber glass containers under inert gas (e.g., argon) at –20°C is recommended. Safety protocols include using PPE (gloves, goggles, lab coats) and working in a fume hood to avoid inhalation or skin contact. Waste disposal should follow institutional guidelines for nitro compounds, as improper handling may lead to explosive residues .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Key methods include:

- NMR spectroscopy for verifying functional groups and stereochemistry.

- HPLC with UV detection (e.g., at 254 nm) to assess purity.

- X-ray crystallography for definitive structural confirmation, as demonstrated in studies of analogous imidazole derivatives (e.g., and , which highlight hydrogen bonding and planar imidazole rings) .

- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis.

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis conditions of this compound?

Factorial design allows systematic variation of parameters (e.g., temperature, catalyst concentration, reaction time) to identify optimal conditions. For instance, a 2³ factorial design could test the effects of nitration temperature (60–80°C), solvent polarity (methanol vs. acetonitrile), and molar ratios (1:1 to 1:1.2). Statistical analysis (ANOVA) of yield and purity data can reveal significant factors and interactions, reducing experimental runs while maximizing efficiency .

Q. What strategies are recommended for resolving contradictions in experimental data related to the compound's reactivity or stability?

Contradictions may arise from differences in analytical methods or environmental conditions. Strategies include:

- Cross-validation : Compare results from multiple techniques (e.g., NMR, HPLC, and X-ray crystallography) to confirm structural integrity .

- Replication under controlled conditions : Standardize parameters (humidity, oxygen levels) to isolate variables affecting stability.

- Statistical analysis : Use regression models to identify outliers or confounding factors in datasets, as discussed in ’s design-of-experiments framework .

Q. How does the molecular conformation of this compound influence its chemical interactions, as determined by X-ray crystallography?

X-ray studies of similar compounds (e.g., and ) reveal that planar imidazole rings and intramolecular hydrogen bonding (e.g., O–H⋯N) stabilize the structure. The nitro groups’ orientation may sterically hinder electrophilic substitution, while the propan-2-ol side chain’s flexibility could influence solubility and coordination with metal catalysts. Such structural insights guide derivatization strategies for enhancing reactivity or stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.